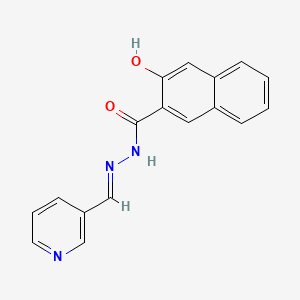

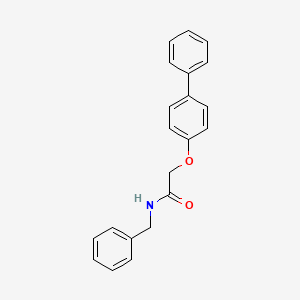

![molecular formula C23H29N5O2 B5504121 N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to the one , often involves condensation reactions between o-phenylenediamines and various electrophilic reagents. A literature review by Ibrahim (2011) highlights methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from such condensation processes, indicating a broad utility in drug design and synthetic chemistry (Ibrahim, 2011). Additionally, the synthesis of 9-Benzyl-6-aminopurines from 5-Amino-1-benzyl-4-cyanoimidazoles by Yahyazadeh et al. (2004) provides insight into multistep synthesis processes that could be relevant for creating complex benzimidazole compounds, suggesting versatile pathways for obtaining related structures (Yahyazadeh, Babak Pourrostam, & Mahdi Rabiee, 2004).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives plays a crucial role in their interaction with biological targets. Benzimidazoles' ability to mimic nucleotides makes them interesting for studying DNA interactions, as illustrated by the properties of Hoechst 33258, a benzimidazole derivative known for its strong binding to the minor groove of DNA (Issar & Kakkar, 2013). This property underscores the importance of the molecular structure in determining the biological and chemical functionality of such compounds.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including N-dealkylation, which is a key metabolic pathway for arylpiperazine derivatives, influencing their pharmacological profile (Caccia, 2007). These reactions are crucial for understanding the drug metabolism and designing compounds with desired biological effects.

Physical Properties Analysis

The physical properties of benzimidazole and piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. Studies on the variability in chemistry and properties of benzimidazole and piperazine compounds highlight the fascinating range of physical properties these molecules can exhibit, which are essential for their application in different scientific domains (Boča, Jameson, & Linert, 2011).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including reactivity, stability, and interactions with other molecules, are key factors in their application in medicinal chemistry and other fields. The comprehensive review by Brishty et al. (2021) on the pharmacological activities of benzimidazole derivatives provides insights into the chemical properties that contribute to their bioactivity, underscoring the significance of chemical properties in the development of therapeutic agents (Brishty et al., 2021).

Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Staining

Hoechst 33258, a related benzimidazole derivative with a structure similar to the compound , is known for its strong binding affinity to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property has made it a valuable tool for fluorescent DNA staining, facilitating chromosome and nuclear visualization in plant cell biology, flow cytometry, and chromosome analysis. Additionally, analogs of Hoechst 33258 have been explored as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research for understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Environmental Impact and Analysis

Parabens, which share a similar aromatic and ester structure with the target compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are used as preservatives in various consumer products and have been identified as weak endocrine disruptors. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, reflecting their widespread use and continuous environmental discharge. This area of research emphasizes the environmental persistence of chemically related compounds and the importance of understanding their ecological impact (Haman et al., 2015).

Metabolic Pathways and Drug Design

The metabolic pathways and potential therapeutic applications of arylpiperazine derivatives, including the target compound, have been extensively studied. These derivatives are clinically used for treating depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, forming metabolites that interact with various neurotransmitter receptors. This research underscores the complexity of drug metabolism and the potential for developing novel therapeutics based on understanding these biochemical pathways (Caccia, 2007).

Anticancer Research and Novel Therapeutics

Benzimidazole derivatives, including compounds structurally related to the target molecule, are recognized for their broad spectrum of pharmacological properties, including anticancer activities. These derivatives act through various mechanisms such as intercalation, inhibition of topoisomerases, and tubulin assembly, demonstrating the versatility of benzimidazole scaffolds in drug design. Research in this area is crucial for developing targeted therapies with increased efficacy and reduced toxicity in cancer treatment (Akhtar et al., 2019).

Bioactivation and Toxicity Studies

The study of saracatinib, a drug with a chemical structure containing an N-methyl piperazine group, sheds light on the formation of reactive intermediates during metabolism. Identifying and characterizing these intermediates are essential for understanding the potential side effects of related compounds in clinical trials. This research highlights the importance of comprehensive metabolic profiling in drug development to ensure safety and efficacy (Attwa et al., 2018).

Propiedades

IUPAC Name |

N-[1-methyl-2-[2-(4-methylpiperazin-1-yl)ethyl]benzimidazol-5-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O2/c1-26-12-14-28(15-13-26)11-10-22-25-20-16-18(8-9-21(20)27(22)2)24-23(29)17-30-19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFLMBNRGPNVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)

![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)